molecular formula C9H8BrNO B1289213 5-(Bromomethyl)-2-methoxybenzonitrile CAS No. 320407-91-8

5-(Bromomethyl)-2-methoxybenzonitrile

Cat. No. B1289213
CAS RN: 320407-91-8
M. Wt: 226.07 g/mol
InChI Key: VRUNGNUGLFXRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-methoxybenzonitrile is a chemical compound that has been studied for various applications, including its potential use in fluorescence derivatization for carboxylic acids in high-performance liquid chromatography (HPLC) , as well as its role in the synthesis of pharmaceuticals such as Febuxostat . The compound contains a bromomethyl group and a methoxy group attached to a benzonitrile framework, which contributes to its reactivity and potential utility in various chemical reactions.

Synthesis Analysis

The synthesis of related bromomethyl compounds typically involves multi-step procedures that may include bromination, cyanidation, and alkylation . For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a compound with a similar structure, was achieved with an overall yield of 47.7% using salicylaldehyde as a starting material . This process is noted for its mild reaction conditions and cost-effectiveness, which could be relevant for the synthesis of this compound as well.

Molecular Structure Analysis

The molecular structure of this compound has been investigated using quantum mechanical calculations and Density Functional Theory (DFT). Geometrical parameters such as bond lengths, bond angles, and dihedral angles have been predicted using DFT levels employing HF/B3LYP methods with a 6-311++G (2d,p) basis set . These studies are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Compounds with bromomethyl groups are known to be reactive towards nucleophiles, often leading to the formation of various derivatives . For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to give cyclopropane bis-lactones, a reaction that involves a double Michael addition followed by ring closure . This reactivity pattern could be extrapolated to this compound, suggesting its potential to undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their functional groups. For instance, the presence of a methoxy group can affect the molecule's polarity and solubility . The spectroscopic properties, such as IR and Raman spectra, have been recorded and analyzed, providing insights into the vibrational modes of the molecule . Additionally, the compound has been studied for its nonlinear optical properties, including frequency doubling and second harmonic generation, which are significant for applications in optical devices .

properties

IUPAC Name

5-(bromomethyl)-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUNGNUGLFXRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624179
Record name 5-(Bromomethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320407-91-8
Record name 5-(Bromomethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-cyano-4-methoxybenzyl alcohol (500 mg) in dichloromethane (5 mL) was added phosphorus tribromide (0.146 mL) under ice-water cooling. The mixture was stirred at 0° C. for 3 hours and partitioned between chloroform and water. The separated organic layer was washed successively with water, an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over magnesium sulfate and evaporated in vacuo. The residual solid was triturated with diisopropyl ether to give 3-cyano-4-methoxybenzyl bromide as an off-white solid (456.3 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.146 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.